3-(5-Chlorothiophen-2-yl)thiolan-3-ol
Description
3-(5-Chlorothiophen-2-yl)thiolan-3-ol is a heterocyclic compound featuring a thiolan-3-ol (tetrahydrothiophen-3-ol) core substituted with a 5-chlorothiophen-2-yl group. This structure combines a sulfur-containing saturated ring with a chlorinated aromatic thiophene moiety, imparting unique electronic and steric properties.
Synthetic routes for analogous compounds often involve cyclization reactions. For example, chalcone intermediates are reacted with nucleophiles like phenylhydrazine to form pyrazolines, as demonstrated in the synthesis of 1-(4-Chlorophenyl)-5-(5-chlorothiophen-2-yl)-3-(9H-fluoren-2-yl)-4,5-dihydro-1H-pyrazole . Characterization typically employs crystallographic tools like the SHELX software suite (e.g., SHELXL for refinement), which is widely used for small-molecule structure determination .
Properties
IUPAC Name |
3-(5-chlorothiophen-2-yl)thiolan-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClOS2/c9-7-2-1-6(12-7)8(10)3-4-11-5-8/h1-2,10H,3-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZSNGZLBIRNOLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1(C2=CC=C(S2)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Group Variations
a. Core Heterocycle Differences
- Pyrazoline Derivatives : The compound 1-(4-Chlorophenyl)-5-(5-chlorothiophen-2-yl)-3-(9H-fluoren-2-yl)-4,5-dihydro-1H-pyrazole () shares the 5-chlorothiophen-2-yl substituent but features a pyrazoline core instead of thiolan-3-ol. The pyrazoline ring introduces additional nitrogen atoms, enhancing hydrogen-bonding capacity and polarity compared to the sulfur-oxygen system in thiolan-3-ol. This difference likely influences solubility and biological target interactions .
- Thiophene-Based Compounds: describes thiophene derivatives with amino and cyano substituents (e.g., compounds 7a and 7b). Unlike 3-(5-Chlorothiophen-2-yl)thiolan-3-ol, these compounds lack a saturated sulfur ring but include electron-withdrawing groups (CN, COOEt) on the thiophene.
b. Substituent Effects
- Chlorine vs. Amino/Cyano Groups: The 5-chloro substituent on the thiophene ring in the target compound contributes to lipophilicity and steric hindrance, which may enhance membrane permeability in biological systems. In contrast, amino or cyano groups (as in ) introduce polarity, improving aqueous solubility but possibly reducing bioavailability .
Hypothetical Physicochemical Properties (Illustrative Data)
Research Implications and Limitations
- Structural Insights : Crystallographic tools like SHELXL are critical for resolving bond lengths and angles, which could clarify how the thiolan-3-ol core affects molecular conformation compared to pyrazolines or unsaturated thiophenes.
- Biological Activity : While demonstrates antimicrobial and antioxidant activities in pyrazoline analogs, direct testing on this compound is needed to confirm similar properties.
- Data Gaps : The evidence lacks explicit comparative data (e.g., spectroscopic, thermodynamic). Future studies should prioritize experimental measurements of solubility, stability, and bioactivity.
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